ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate
説明
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate, also known as SMM-189, is a novel small molecule that has been developed for its potential therapeutic applications. SMM-189 is a selective inhibitor of the regulator of G protein signaling 4 (RGS4) protein, which plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling pathways. In
作用機序
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate works by selectively inhibiting the activity of RGS4, which is a negative regulator of GPCR signaling pathways. GPCRs are a family of cell surface receptors that play a critical role in the regulation of a wide range of physiological processes, including neurotransmission, hormone secretion, and immune function. RGS4 acts to dampen the activity of GPCRs by accelerating the hydrolysis of GTP to GDP, which terminates the signaling cascade. By inhibiting the activity of RGS4, this compound prolongs the activity of GPCRs, leading to enhanced signaling and downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models of ischemic stroke, this compound has been shown to reduce infarct size and improve neurological function. In animal models of traumatic brain injury, this compound has been shown to reduce brain edema and improve cognitive function. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid beta plaques and improve cognitive function. These findings suggest that this compound may have potential therapeutic applications for a range of neurological disorders.
実験室実験の利点と制限
One advantage of ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate is its high selectivity for RGS4, which minimizes off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the central nervous system. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for research on ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate. One area of interest is its potential therapeutic applications for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another area of interest is its potential use in combination with other drugs, such as thrombolytics or anti-inflammatory agents, to enhance their efficacy. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
科学的研究の応用
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These findings suggest that this compound may have potential therapeutic applications for a range of neurological disorders.
特性
IUPAC Name |
ethyl 2-[(3-methylpiperidine-1-carbonyl)amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-10(14)7-12-11(15)13-6-4-5-9(2)8-13/h9H,3-8H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNTLWMNSWMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。